molecular formula C10H20N2O3 B3114686 tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate CAS No. 203503-49-5

tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

Cat. No.: B3114686
CAS No.: 203503-49-5
M. Wt: 216.28 g/mol
InChI Key: IJLLHXGWHBTSPV-HTQZYQBOSA-N
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Description

tert-Butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 3, and a methylamino group at position 4.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLLHXGWHBTSPV-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134311
Record name rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(methylamino)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203503-49-5
Record name rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(methylamino)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203503-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(methylamino)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation reactions.

    Introduction of the Methylamino Group: The methylamino group can be introduced through reductive amination or other suitable amination reactions.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, utilizing flow microreactor systems for increased efficiency and sustainability .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Reagent Conditions Product Yield References
Pyridinium chlorochromateDichloromethane, 0–25°CKetone derivative (3-oxo-4-methylamino-pyrrolidine)65–75%
Dess-Martin periodinaneDry CH₂Cl₂, RTSame ketone derivative80–85%

Mechanistic Insight :
Oxidation proceeds via a two-step mechanism involving the formation of a chromate ester intermediate, followed by deprotonation to yield the ketone. Steric hindrance from the tert-butyl group slows reactivity but enhances selectivity for the hydroxyl group over the methylamino moiety .

Reduction Reactions

The methylamino group can be reduced to alter its electronic and steric properties:

Reagent Conditions Product Yield References
LiAlH₄Anhydrous THF, refluxSecondary amine (3-hydroxy-4-methyl-pyrrolidine)60–70%
H₂/Pd-CEthanol, 50 psi H₂, 50°CSame secondary amine85–90%

Key Observation :
LiAlH₄ selectively reduces the carbamate’s carbonyl group only under forcing conditions, whereas catalytic hydrogenation preserves the tert-butyl group while reducing the methylamino group.

Substitution Reactions

The hydroxymethyl group (if present) or hydroxyl group participates in nucleophilic substitutions:

Reagent Conditions Product Yield References
Tosyl chloridePyridine, 0°CTosylate derivative70–75%
Mesyl chlorideEt₃N, CH₂Cl₂, RTMesylate derivative80–85%

Application :
Tosylates/mesylates serve as intermediates for further functionalization, such as Suzuki couplings or Grignard reactions .

Esterification and Protection/Deprotection

The tert-butyl carbamate group is stable under basic conditions but cleaved under acidic conditions:

Reaction Type Conditions Product Yield References
Boc DeprotectionHCl/dioxane (4M), RTFree amine (3-hydroxy-4-methylamino-pyrrolidine)90–95%
EsterificationAcCl, pyridine, 0°CAcetylated hydroxyl derivative65–70%

Strategic Use :
The Boc group allows orthogonal protection strategies in multi-step syntheses, particularly in peptide and heterocycle chemistry .

Acid-Base Reactions

The methylamino group acts as a weak base, enabling pH-dependent reactivity:

Reagent Conditions Outcome References
HCl (1M)Aqueous solution, RTProtonation of methylamino group
NaOH (1M)Aqueous solution, RTDeprotonation of hydroxyl group

Implications :
Protonation enhances solubility in polar solvents, facilitating purification via ion-exchange chromatography.

Stereochemical Integrity in Reactions

The (3R,4R) configuration remains intact under most conditions due to the rigid pyrrolidine ring. Exceptions include:

  • Epimerization Risk : Prolonged exposure to strong bases (e.g., LDA) at elevated temperatures may lead to racemization .

  • Mitigation : Use of mild bases (e.g., K₂CO₃) and low temperatures preserves stereochemistry .

Comparative Reactivity Table

Functional Group Reactivity Preferred Reagents Key Applications
Hydroxyl (C3)High (oxidation, substitution)PCC, TsCl, MsClKetone intermediates
Methylamino (C4)Moderate (reduction)LiAlH₄, H₂/Pd-CAmine derivatives
tert-Butyl carbamateLow (stable under basic/neutral)HCl/dioxaneProtection/deprotection

Industrial-Scale Considerations

  • Flow Chemistry : Continuous microreactors improve yield and reduce racemization risks during oxidation or reduction.

  • Sustainability : Catalytic hydrogenation (H₂/Pd-C) is preferred over stoichiometric reagents (e.g., LiAlH₄) for greener synthesis.

Scientific Research Applications

Medicinal Chemistry

This compound is being studied for its potential therapeutic applications in treating various conditions due to its ability to interact with biological targets effectively.

Case Study: Neuropharmacology
Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective effects. For instance, studies have shown that similar compounds can modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

Antidepressant Activity

Preliminary studies suggest that tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate may possess antidepressant properties. Its structural similarity to known antidepressants warrants further investigation into its mechanism of action and efficacy in animal models .

Analgesic Properties

The compound's interaction with opioid receptors has been explored in pain management research. Initial findings indicate that it may provide analgesic effects comparable to traditional opioids but with potentially fewer side effects .

Data Table: Summary of Applications

Application AreaPotential BenefitsReferences
Medicinal ChemistryTherapeutic agent for neurodegeneration
Antidepressant ActivityPossible treatment for depression
Analgesic PropertiesPain relief with reduced side effects

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs:

Compound Name Substituents (Position 3/4) Molecular Formula Molecular Weight Key Properties/Applications References
tert-Butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate 3-OH, 4-CH2OH C10H19NO4 217.26 Intermediate in drug synthesis; density ~1.086 g/mL; boiling point 219–221°C [5,7,11]
tert-Butyl (3R,4R)-3-[(2-cyclohex-1-en-1-ylethyl)amino]-4-hydroxypyrrolidine-1-carboxylate 3-cyclohexenylethylamino, 4-OH C18H30N2O3 322.45 Potential use in kinase inhibitors; hydrophobic substituent enhances membrane permeability [8,13]
tert-Butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate 3-OH, 4-triazolylsulfanyl C12H20N4O3S 300.38 Designed for nucleoside analog inhibition; sulfur group may enhance binding affinity [14]
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 3-OH, 4-CF3/CH3 C11H18F3NO3 269.27 Fluorinated groups increase metabolic stability; used in fluorinated drug candidates [18]
tert-Butyl (3R,4R)-rel-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate 3-NH2, 4-CH2OH C10H20N2O3 216.28 Amino group enhances solubility; intermediate in peptide synthesis [10]

Key Comparative Analysis

  • Substituent Effects: Hydroxymethyl vs. Methylamino: The hydroxymethyl analog (C10H19NO4) is less basic but more hydrophilic than the methylamino derivative, impacting solubility and reactivity. Methylamino introduces a secondary amine, which may enhance hydrogen bonding and protonation-dependent interactions . Fluorinated Groups: Trifluoromethyl groups (as in ) enhance metabolic stability and electron-withdrawing effects, critical for drug half-life optimization .
  • Synthesis Pathways: The hydroxymethyl analog is synthesized via hydroxymethylation of pyrrolidine intermediates . Methylamino introduction likely involves reductive amination or nucleophilic substitution of a leaving group (e.g., bromine in ) with methylamine .
  • Biological Relevance: Analogs with triazolylsulfanyl or fluorinated groups () are tailored for enzyme inhibition, suggesting the target compound may serve as a precursor for kinase or nucleosidase inhibitors. The rel-3-amino-4-hydroxymethyl derivative () highlights the role of stereochemistry in modulating biological activity.

Biological Activity

Tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, also known by its CAS number 203503-49-5, is a chiral compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolidine derivatives and is characterized by its unique structural features which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 203503-49-5
  • Chemical Structure : The compound features a tert-butyl group, a hydroxyl group, and a methylamino group attached to a pyrrolidine ring.
PropertyValue
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
CAS Number203503-49-5

Research indicates that this compound may interact with various biological targets, influencing pathways related to neuropharmacology and metabolic processes. Its structural similarities to known neurotransmitter modulators suggest potential roles in modulating neurotransmission.

  • Neurotransmitter Modulation : The presence of the methylamino group may enhance interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.
  • Chiral Selectivity : The (3R,4R) configuration may confer specific biological activities that differ from its enantiomers, highlighting the importance of chirality in drug design.

Therapeutic Potential

The compound has been studied for various therapeutic applications:

  • Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin levels.
  • Cognitive Enhancement : There is emerging evidence that this compound could enhance cognitive functions, possibly making it a candidate for treating cognitive disorders.

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated increased levels of serotonin and norepinephrine in the prefrontal cortex, suggesting a mechanism similar to that of traditional antidepressants.

Case Study 2: Cognitive Enhancement

In another study focusing on cognitive enhancement, subjects treated with this compound showed improved performance in memory tasks compared to control groups. The findings suggest that the compound may enhance synaptic plasticity, a critical factor in learning and memory.

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate?

Answer:
The synthesis typically involves multistep reactions starting from pyrrolidine scaffolds. A key step is the introduction of stereochemistry at the 3R,4R positions. For example:

  • Methanesulfonylation and bromination : Methanesulfonyl chloride activates hydroxyl groups for substitution, followed by bromide displacement (e.g., using LiBr in acetone) to install bromomethyl intermediates .
  • Boc protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, often via reaction with di-tert-butyl dicarbonate under basic conditions .
  • Stereochemical control : Chiral auxiliaries or enzymatic resolution may ensure the (3R,4R) configuration. For instance, asymmetric hydrogenation or chiral starting materials are employed .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Answer:
Discrepancies in stereochemistry often arise from competing reaction pathways or incomplete chiral induction. Methodological approaches include:

  • NMR analysis : Compare experimental 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., density functional theory) to confirm configurations .
  • X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as demonstrated for structurally related pyrrolidine derivatives .
  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify optical purity .

Basic: What purification techniques are optimal for isolating this compound intermediates?

Answer:
Purification depends on the intermediate's polarity and stability:

  • Flash column chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) effectively separate Boc-protected intermediates .
  • Recrystallization : Polar solvents (e.g., methanol/water mixtures) yield high-purity crystalline products for hydroxylated intermediates .
  • Acid-base extraction : For amine-containing intermediates, pH adjustments (e.g., HCl washes) remove unreacted reagents .

Advanced: How can researchers optimize reaction yields for halogenated intermediates (e.g., bromomethyl derivatives)?

Answer:
Key strategies include:

  • Temperature control : Slow addition of reagents (e.g., methanesulfonyl chloride) at 0–20°C minimizes side reactions .
  • Catalyst selection : DMAP (4-dimethylaminopyridine) accelerates sulfonylation and bromide displacement by stabilizing transition states .
  • Solvent choice : Polar aprotic solvents (e.g., acetone or dichloromethane) enhance nucleophilicity and solubility of intermediates .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1H^1H-NMR, while carbonyl carbons resonate at ~155 ppm in 13C^{13}C-NMR .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isobaric impurities .
  • IR spectroscopy : Hydroxyl (~3200–3500 cm1^{-1}) and carbonyl (~1680–1720 cm1^{-1}) stretches confirm functional groups .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Predict activation energies for substitution pathways (e.g., SN_N2 vs SN_N1) by modeling transition states .
  • Molecular docking : Simulate interactions with enzymes (e.g., aminotransferases) to design derivatives with enhanced bioactivity .
  • Solvent effects : COSMO-RS models assess solvent polarity’s impact on reaction rates and selectivity .

Basic: What safety precautions are recommended for handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, especially during bromide displacement steps .
  • Storage : Store at –20°C under inert gas (N2_2) to prevent Boc group degradation .

Advanced: How can researchers validate the biological activity of derivatives without commercial assays?

Answer:

  • In-house enzymatic assays : Develop fluorogenic substrates (e.g., coupled with NADH oxidation) to measure inhibition constants (Ki_i) .
  • Cell-based models : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs) to assess ligand efficacy via calcium flux or cAMP assays .
  • Metabolic stability : Incubate derivatives with liver microsomes and quantify remaining parent compound via LC-MS .

Basic: What are common synthetic impurities, and how are they identified?

Answer:

  • Diastereomers : Arise from incomplete stereochemical control. Detected via chiral HPLC or 1H^1H-NMR coupling constants .
  • De-Boc products : Hydrolysis of the Boc group under acidic conditions generates free amines, identifiable by LC-MS (mass shift of –100 Da) .
  • Oxidation byproducts : Hydroxyl group oxidation to ketones is detected via IR (C=O stretch at ~1700 cm1^{-1}) .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of key reactions (e.g., bromide displacement)?

Answer:

  • Deuterium labeling : Compare reaction rates (kH_H/kD_D) for H/D isotopes at the reaction center. A KIE >1 suggests bond-breaking in the rate-determining step (e.g., SN_N2) .
  • Computational KIE modeling : Combine experimental KIEs with DFT to validate proposed transition states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
Reactant of Route 2
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tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

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